2-Amino-5-bromobenzothiazole 3-oxide
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Overview
Description
2-Amino-5-bromobenzothiazole 3-oxide is a chemical compound with the molecular formula C7H5BrN2OS. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and an oxide group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromobenzothiazole 3-oxide typically involves the bromination of 2-aminobenzothiazole followed by oxidation. One common method includes the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the fifth position. The resulting 2-Amino-5-bromobenzothiazole is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 3-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromobenzothiazole 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the original thiazole structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Various oxidized derivatives of benzothiazole.
Reduction: 2-Aminobenzothiazole.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-Amino-5-bromobenzothiazole 3-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzothiazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzothiazole: Lacks the oxide group at the third position.
2-Amino-6-bromobenzothiazole: Bromine atom is at the sixth position instead of the fifth.
2-Amino-5-chlorobenzothiazole: Chlorine atom instead of bromine at the fifth position.
Uniqueness
2-Amino-5-bromobenzothiazole 3-oxide is unique due to the presence of the oxide group at the third position, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications and mechanisms of action .
Properties
IUPAC Name |
5-bromo-3-hydroxy-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-1-2-6-5(3-4)10(11)7(9)12-6/h1-3,9,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVPIMXJCKFHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(C(=N)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680922 |
Source
|
Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216671-97-4 |
Source
|
Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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